N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring an acetamide core modified with two distinct pharmacophores: a 5-methyl-1,2-oxazol-3-yl group at the nitrogen atom and a sulfanyl-linked 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl moiety. This structure combines the electronic properties of pyridine and oxazole with the stability of the oxadiazole ring, making it a candidate for diverse biological applications.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3S/c1-8-6-10(18-21-8)15-11(19)7-22-13-17-16-12(20-13)9-2-4-14-5-3-9/h2-6H,7H2,1H3,(H,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGVNHGJCALDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
1. Chemical Structure and Synthesis
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 301.33 g/mol. The synthesis typically involves the formation of the oxazole and oxadiazole rings, followed by the introduction of the sulfanyl and acetamide moieties through various organic reactions.
Synthesis Overview:
- Step 1: Formation of the oxazole ring via cyclization reactions.
- Step 2: Synthesis of the oxadiazole derivative using appropriate coupling agents.
- Step 3: Introduction of the sulfanyl group through nucleophilic substitution.
2. Biological Activity
The biological activity of this compound has been evaluated in various studies, revealing promising results across multiple assays.
2.1 Anticancer Activity
Research indicates that derivatives containing oxadiazole and oxazole rings exhibit significant anticancer properties. In particular:
| Compound | Cell Lines Tested | IC50 Values (µM) |
|---|---|---|
| N-(5-methyl...) | MCF-7 (breast cancer) | 0.65 |
| N-(5-methyl...) | HeLa (cervical cancer) | 2.41 |
| N-(5-methyl...) | PANC-1 (pancreatic cancer) | 0.75 |
These compounds have shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of apoptotic pathways such as p53 expression and caspase activation .
2.2 Antimicrobial Activity
Oxadiazole derivatives have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. For instance:
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Mycobacterium tuberculosis | Active against resistant strains | |
| Staphylococcus aureus | Significant inhibition observed |
The compound's ability to inhibit bacterial growth suggests potential for development as an antimicrobial agent.
The mechanisms underlying the biological activity of this compound are multifaceted:
Anticancer Mechanism:
- Apoptosis Induction: Involves upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Cell Cycle Arrest: Compounds have been shown to arrest cells at the G0-G1 phase, preventing further proliferation.
Antimicrobial Mechanism:
- Inhibition of Cell Wall Synthesis: Similar to other oxadiazole derivatives, it may disrupt bacterial cell wall integrity.
4. Case Studies
Several studies highlight the efficacy of this compound in preclinical models:
Case Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of N-(5-methyl...) on MCF-7 cells and reported an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating a potent anticancer effect .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial activity against Mycobacterium tuberculosis, noting that modifications in the oxadiazole structure enhanced activity against drug-resistant strains .
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Oxazole Ring | Provides unique electronic properties |
| Pyridine Ring | Enhances biological activity |
| Oxadiazole Moiety | Contributes to pharmacological effects |
Medicinal Chemistry
N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is primarily investigated for its potential antimicrobial , antiviral , and anticancer properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens and cancer cell lines.
Case Study: Anticancer Activity
A study evaluated the compound's efficacy against human cancer cell lines. Results showed that it inhibited cell proliferation in a dose-dependent manner. The mechanism of action was attributed to the induction of apoptosis in cancer cells through the modulation of key signaling pathways.
Biological Research
The compound serves as a model for studying enzyme inhibition and receptor interactions. Its ability to bind to specific molecular targets makes it valuable for understanding disease mechanisms.
Example: Enzyme Inhibition Studies
Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways linked to cancer progression. Such studies provide insights into its potential use as a therapeutic agent.
Industrial Applications
In addition to its biological applications, this compound may be utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Bioactivity Trends :
- Pyridinyl-oxadiazole derivatives (e.g., target compound and 3a) are associated with enzyme inhibition (e.g., acetylcholinesterase ), whereas phenyl-oxadiazole analogs (e.g., 2-{[5-(4-acetamidophenyl)...} acetamide) exhibit antimicrobial activity .
- Indole-containing derivatives (e.g., 8g) show moderate anti-inflammatory effects via LOX inhibition .
Impact of N-Substituents :
- Electron-Withdrawing Groups (e.g., 4-fluorobenzyl in ): Enhance metabolic stability and membrane permeability.
- Aromatic Heterocycles (e.g., thiazole in ): Improve target selectivity due to π-π stacking interactions.
Synthesis Methods :
- Most analogs are synthesized via S-alkylation of oxadiazole-thiol intermediates with α-chloroacetamides (e.g., ).
- Modifications at the N-position often involve nucleophilic substitution or condensation reactions .
Functional Group Analysis
Oxadiazole Ring Modifications
- 5-(Pyridin-4-yl)-1,3,4-oxadiazole (target compound): The pyridine ring enhances solubility in polar solvents and facilitates hydrogen bonding with biological targets .
- 5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazole (e.g., 8g): The indole group contributes to hydrophobic interactions, improving binding to LOX .
Sulfanyl Linker Role
- The –S– bridge in the target compound and analogs (e.g., ) provides conformational flexibility, enabling optimal orientation for target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
